Cas no 384361-54-0 (3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one)

3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a structurally complex chromenone derivative featuring a benzothiazole moiety and a dimethylaminomethyl substituent. This compound exhibits notable fluorescence properties due to its conjugated π-electron system, making it potentially valuable as a fluorescent probe or sensor in analytical and bioimaging applications. The presence of the hydroxyl group enhances its solubility in polar solvents and allows for further functionalization. Its rigid benzothiazole-chromenone framework contributes to photostability, while the dimethylamino group may facilitate interactions with biological targets. The compound’s unique structure suggests utility in materials science and molecular recognition studies.
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one structure
384361-54-0 structure
Product Name:3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
CAS No:384361-54-0
MF:C20H18N2O3S
MW:366.433523654938
CID:5880296
PubChem ID:5833038
Update Time:2025-10-28

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
    • 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 3-(2-benzothiazolyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-
    • AKOS002163605
    • 384361-54-0
    • Oprea1_174407
    • F1190-0057
    • CHEMBL2177560
    • 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one
    • Z87001963
    • Inchi: 1S/C20H18N2O3S/c1-11-17(20-21-14-6-4-5-7-16(14)26-20)18(24)12-8-9-15(23)13(10-22(2)3)19(12)25-11/h4-9,23H,10H2,1-3H3
    • InChI Key: ODTMBXDGVVUVHS-UHFFFAOYSA-N
    • SMILES: C1(C)OC2=C(CN(C)C)C(O)=CC=C2C(=O)C=1C1=NC2=CC=CC=C2S1

Computed Properties

  • Exact Mass: 366.10381361g/mol
  • Monoisotopic Mass: 366.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 90.9Ų

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one Pricemore >>

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Additional information on 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one: A Comprehensive Overview

The compound with CAS No. 384361-54-0, known as 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structural features, including a benzothiazole moiety, a chromenone ring system, and functional groups such as a hydroxyl group and a dimethylaminomethyl group. These structural elements contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of chromenone derivatives in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The presence of the benzothiazole group in this compound adds further complexity to its structure, potentially enhancing its bioactivity. Researchers have explored the synthesis of this compound through various methodologies, including multi-component reactions and microwave-assisted synthesis, which have improved the efficiency and scalability of its production.

The dimethylaminomethyl group attached to the chromenone ring is particularly interesting due to its ability to act as a hydrogen bond donor or acceptor, which can influence the compound's solubility and bioavailability. This feature makes it a promising candidate for drug delivery systems. Additionally, the hydroxyl group on the chromenone ring plays a critical role in stabilizing the molecule's structure and may contribute to its antioxidant properties.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed potential interactions with key biological targets, such as enzymes involved in inflammation and oxidative stress. For instance, molecular dynamics simulations have shown that the benzothiazole moiety can interact with specific residues in enzyme active sites, suggesting its potential as an inhibitor of inflammatory pathways.

In terms of applications, this compound has shown promise in the development of novel therapeutic agents for chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Its ability to modulate cellular signaling pathways makes it a valuable tool for researchers exploring innovative treatment strategies. Furthermore, its structural versatility allows for further modifications to enhance its pharmacokinetic properties.

From an environmental perspective, there is growing interest in understanding the degradation pathways of this compound under various conditions. Studies have indicated that it undergoes hydrolysis under alkaline conditions, releasing smaller fragments that may be less toxic to aquatic organisms. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

In conclusion, 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one represents a significant advancement in organic chemistry with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent research findings, positions it as a valuable compound for future explorations in drug discovery and materials science.

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